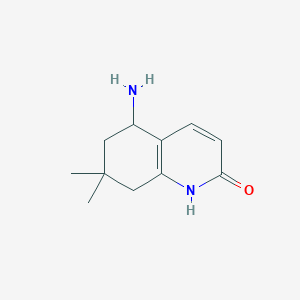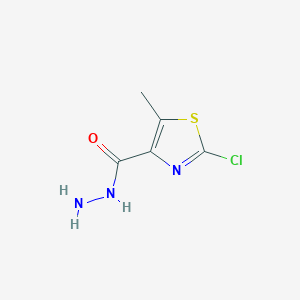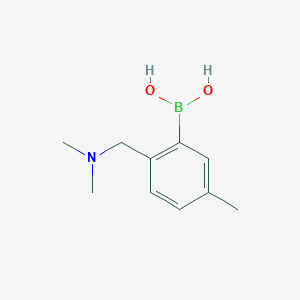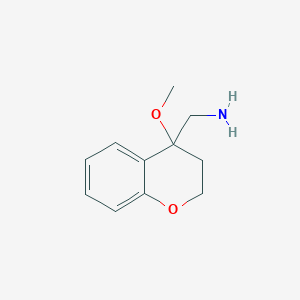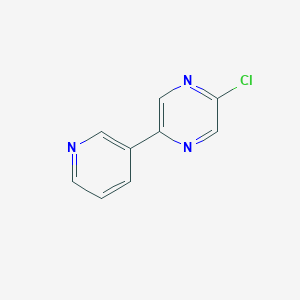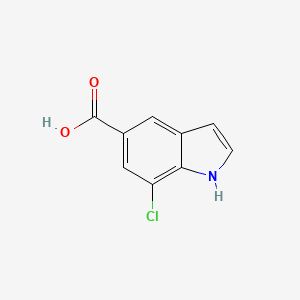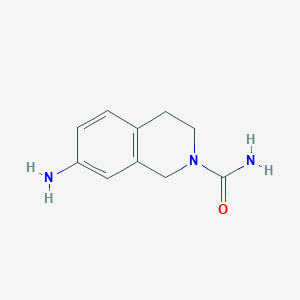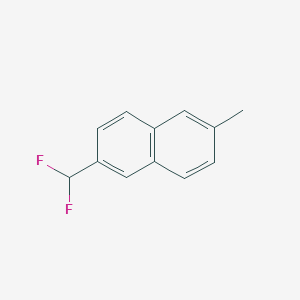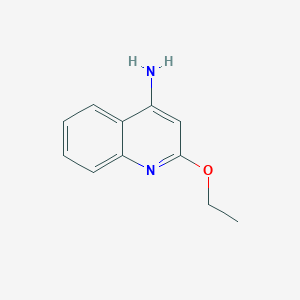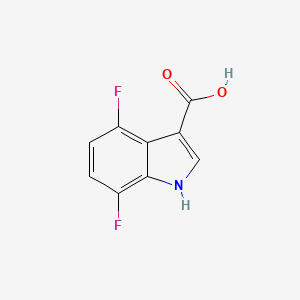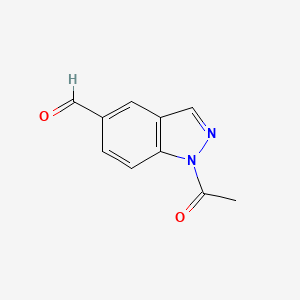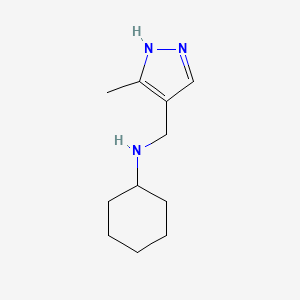
N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by a cyclohexanamine group attached to a pyrazole ring substituted with a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanone, while reduction may produce N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexylamine.
科学的研究の応用
N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
N-((5-Methyl-1H-pyrazol-4-yl)methyl)cyclohexanamine is unique due to its specific substitution pattern and the presence of the cyclohexanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C11H19N3/c1-9-10(8-13-14-9)7-12-11-5-3-2-4-6-11/h8,11-12H,2-7H2,1H3,(H,13,14) |
InChIキー |
PTHCWHMXYJMXKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)CNC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



